Phosphonous dichloride, (chloromethyl)-
Overview
Description
Phosphonous dichloride, (chloromethyl)-, also known as chloromethylphosphonous dichloride, is an organophosphorus compound with the molecular formula CH₂Cl₃P. This compound is characterized by the presence of a phosphonous group bonded to a chloromethyl group and two chlorine atoms. It is a colorless liquid that is highly reactive and corrosive, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonous dichloride, (chloromethyl)-, can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with formaldehyde and hydrogen chloride. The reaction proceeds as follows:
[ \text{PCl}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_2\text{Cl}_3\text{P} + \text{H}_2\text{O} ]
This reaction typically requires an organic solvent such as dichloromethane and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of phosphonous dichloride, (chloromethyl)-, often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of thionyl chloride or sulfuryl chloride as chlorinating agents to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phosphonous dichloride, (chloromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonous compounds depending on the nucleophile used.
Scientific Research Applications
Phosphonous dichloride, (chloromethyl)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organophosphorus compounds, which are important in the development of flame retardants, plasticizers, and pesticides.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It plays a role in the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonous dichloride, (chloromethyl)-, involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of stable products. Its reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom .
Comparison with Similar Compounds
Phosphonous dichloride, (chloromethyl)-, can be compared with other similar compounds such as:
Methyldichlorophosphine (CH₃PCl₂): Similar in structure but with a methyl group instead of a chloromethyl group.
Phosphonous dichloride, (methyl)- (CH₃PCl₂): Another organophosphorus compound with different reactivity and applications.
Phosphonous dichloride, (dichloromethyl)- (CHCl₂PCl₂): Contains a dichloromethyl group, leading to different chemical properties and reactivity.
The uniqueness of phosphonous dichloride, (chloromethyl)-, lies in its specific reactivity due to the presence of the chloromethyl group, which makes it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
dichloro(chloromethyl)phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3P/c2-1-5(3)4/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUMKVGIQTWWKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175885 | |
Record name | Phosphonous dichloride, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-78-4 | |
Record name | Phosphonous dichloride, (chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous dichloride, (chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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